molecular formula C18H18FNO B1325681 4'-Fluoro-3-pyrrolidinomethyl benzophenone CAS No. 898770-31-5

4'-Fluoro-3-pyrrolidinomethyl benzophenone

Cat. No. B1325681
M. Wt: 283.3 g/mol
InChI Key: RLMPNQLXIQFBIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-3-pyrrolidinomethyl benzophenone (F3PMBP) is a synthetic, fluorinated aromatic ketone that has been used in a variety of scientific applications. It is a versatile compound that has been used in a variety of research fields, including organic synthesis, pharmaceuticals, and materials science. F3PMBP is a strong electron acceptor, making it useful for electrochemical applications, as well as for the synthesis of other compounds. In addition, F3PMBP has been used in the development of new drugs and materials, and has been studied for its potential applications in biomedical research.

Scientific Research Applications

Synthesis and Antiproliferative Activity

4'-Fluoro-3-pyrrolidinomethyl benzophenone derivatives have been synthesized and evaluated for antiproliferative activity. In a study, benzophenones possessing a pyridine nucleus were synthesized and showed significant activity against DLA cells, with certain compounds activating caspase-activated DNase, leading to DNA fragmentation and inhibiting tumor growth (Al‐Ghorbani et al., 2016).

Photoinduced Chemical Reactions

Benzophenones, including 4'-Fluoro derivatives, have been used in photoinduced chemical reactions. For instance, direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine using benzophenone under photo-irradiation has been achieved, showcasing benzophenones' role in constructing biologically active molecules (Hoshikawa & Inoue, 2013).

Development of Multipotent Agents for Alzheimer's Disease

Fluorinated benzophenone derivatives have been studied as potential multipotent agents against Alzheimer's disease. Research indicates that certain fluorinated benzophenone analogues show balanced micromolar potency against targets like β-secretase and acetylcholinesterase (Belluti et al., 2014).

Oxidation and Degradation Studies

Studies on the chemical oxidation process of benzophenones by agents like potassium permanganate have been conducted. These studies are crucial for understanding the environmental fate and potential impacts of these compounds (Cao et al., 2021).

Molecular Interactions and Toxicity

The molecular interactions of benzophenone UV filters with proteins such as human serum albumin have been explored, revealing potential toxic interactions and effects on protein structure and function (Zhang et al., 2013).

Photochemical Properties in Biological and Material Science

Benzophenones, including 4'-Fluoro derivatives, have been extensively used in photochemistry, particularly in biological chemistry and material science. Their unique properties enable applications like binding site mapping, proteome profiling, and bioconjugation (Dormán et al., 2016).

Endocrine-Disrupting Activity and Environmental Impact

Studies on benzophenone derivatives have shown their potential endocrine-disrupting effects and impact on aquatic environments. This includes research on their presence in human plasma and urine, and their transformation and degradation in water treatment processes (Kang et al., 2016).

properties

IUPAC Name

(4-fluorophenyl)-[3-(pyrrolidin-1-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNO/c19-17-8-6-15(7-9-17)18(21)16-5-3-4-14(12-16)13-20-10-1-2-11-20/h3-9,12H,1-2,10-11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMPNQLXIQFBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643198
Record name (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Fluoro-3-pyrrolidinomethyl benzophenone

CAS RN

898770-31-5
Record name (4-Fluorophenyl){3-[(pyrrolidin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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